molecular formula C9H12N4O2 B11042300 4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B11042300
M. Wt: 208.22 g/mol
InChI Key: UYHUFHGMKRKBRN-UHFFFAOYSA-N
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Description

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde is a specialized pyrimidine derivative designed for use as a key building block in pharmaceutical and agrochemical research. This compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.Pyrimidine derivatives are extensively investigated in medicinal chemistry for their diverse biological activities . Specifically, 4,6-disubstituted pyrimidine scaffolds have demonstrated significant inhibitory potency against strategic biological targets such as phosphoinositide 3-kinases (PI3Ks), which are prominent in oncology drug discovery . The structural features of this compound—including the 4-amino group, the pyrrolidin-1-yl substituent, and the reactive 5-carbaldehyde—make it a versatile intermediate for synthesizing novel chemical libraries. Researchers can leverage the aldehyde functionality for further derivatization via condensation reactions to create more complex fused heterocyclic systems or targeted small molecules .Molecular docking studies frequently employ similar pyrimidine-based structures to identify and develop new therapeutic agents with high binding affinity for targets like PIK3γ and tubulin, showing promise for the development of next-generation anticancer medications . Beyond oncology, dihydropyrimidinone derivatives are also screened for their potential as antimicrobial agents to address the rise of multi-drug resistant pathogens . This compound is characterized by high purity and comes with comprehensive analytical data to support advanced research applications.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

4-amino-6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H12N4O2/c10-7-6(5-14)8(15)12-9(11-7)13-3-1-2-4-13/h5H,1-4H2,(H3,10,11,12,15)

InChI Key

UYHUFHGMKRKBRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=O)N2)C=O)N

Origin of Product

United States

Preparation Methods

Core Pyrimidine Ring Formation

The dihydropyrimidine core is typically synthesized via cyclocondensation reactions. A three-component Biginelli reaction adaption has been reported for analogous compounds, combining aldehydes, β-keto esters, and urea derivatives under acidic conditions. For 4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde , the reaction may involve:

  • Aldehyde precursor : 5-Carbaldehyde groups are introduced using formyl-containing intermediates, such as ethyl formyl acetate.

  • β-Keto ester : Ethyl acetoacetate or derivatives provide the keto-enol tautomer necessary for cyclization.

  • Guanidine or thiourea derivatives : These serve as the source of the 2-amino and 6-oxo groups.

In a modified approach, microwave-assisted synthesis reduces reaction times from hours to minutes. For example, heating a mixture of 2-chlorobenzaldehyde, ethyl acetoacetate, and thiourea at 170°C for 2 hours under microwave irradiation yielded 85% of a dihydropyrimidine carboxylate.

Incorporation of the Pyrrolidin-1-yl Group

The pyrrolidine moiety at position 2 is introduced via nucleophilic substitution or Mitsunobu reactions . A two-step process is commonly employed:

  • Synthesis of a 2-thioxo intermediate : Thiourea reacts with aldehydes and β-keto esters to form 2-thioxo-dihydropyrimidines.

  • Thiol displacement with pyrrolidine : Treatment with pyrrolidine in ethanol under reflux replaces the thiol group. For instance, substituting 2-methylthio groups with pyrrolidine achieved 70–80% yields in related compounds.

Introduction of the 5-Carbaldehyde Group

The aldehyde functionality is introduced through:

  • Oxidation of hydroxymethyl intermediates : Manganese dioxide (MnO₂) selectively oxidizes primary alcohols to aldehydes.

  • Direct formylation : Vilsmeier-Haack formylation using POCl₃ and DMF introduces formyl groups at position 5.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
SolventEthanol/Water (3:1)15%
Temperature80–100°C20%
CatalystHCl (0.5 M)25%

Polar aprotic solvents like DMF improve solubility of intermediates, while protic solvents enhance cyclization. Elevated temperatures (80–100°C) accelerate ring closure but may degrade heat-sensitive aldehydes.

Catalytic Systems

  • Acid catalysts : HCl or acetic acid protonate carbonyl groups, facilitating nucleophilic attack.

  • Lewis acids : ZnCl₂ or FeCl₃ enhance electrophilicity of aldehydes, improving cyclocondensation efficiency.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • Aldehydic proton at δ 9.8–10.2 ppm (singlet).

    • Pyrrolidine N–CH₂ protons at δ 2.6–3.1 ppm (multiplet).

  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), and 3300 cm⁻¹ (N–H).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >95% purity for analogs.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)Limitations
Classical Biginelli55–602485–90Low aldehyde stability
Microwave-assisted80–85295Specialized equipment
Stepwise functionalization704892Multi-step purification

Microwave-assisted synthesis offers the best balance of yield and efficiency but requires precise temperature control to prevent decomposition.

Challenges and Mitigation Strategies

  • Aldehyde oxidation : Stabilize with anhydrous conditions or in situ protection as acetals.

  • Pyrrolidine volatility : Use excess reagent (1.5 equiv) and reflux in a sealed vessel .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Physical Properties

  • Appearance : Typically a solid compound.
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

Medicinal Chemistry

4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde has been explored for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. Studies have shown promising results against RNA viruses.

Enzyme Inhibition Studies

The compound is utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to bind to enzyme active sites allows researchers to investigate the structure-activity relationship (SAR) of similar compounds.

Example:

A study demonstrated that modifications of the pyrimidine ring can enhance binding affinity to specific enzymes involved in metabolic pathways, thus providing insights into potential therapeutic applications .

Material Science

In material science, this compound serves as a building block for synthesizing novel polymers and materials with unique properties.

Applications:

  • Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and mechanical strength, suitable for various industrial applications .

Biochemical Research

The compound is also employed in biochemical assays to study receptor binding and modulation of cellular pathways.

Insights:

Research has revealed that this compound can modulate signaling pathways in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of 4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional Group Variations: Carbaldehyde vs. Carbonitrile/Carboxamide

  • Carbaldehyde vs. Carbonitrile: The target compound’s carbaldehyde group (position 5) contrasts with carbonitrile-containing analogs, such as 6-aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles (). Carbonitriles are strong electron-withdrawing groups, enhancing stability and influencing π-stacking interactions.
  • Carbaldehyde vs. Carboxamide : Pyrimidine-5-carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) feature amide bonds at position 5 (). These groups enhance hydrophilicity and bioavailability compared to carbaldehydes. However, the carbaldehyde’s aldehyde functionality offers distinct reactivity, enabling conjugation with amines or hydrazines for targeted drug design .

Biological Activity

The compound 4-Amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde is part of a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

This structure features a pyrimidine core with an amino group and a pyrrolidine ring, which are essential for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, various derivatives were tested against A549 human lung adenocarcinoma cells, with some showing potent cytotoxic effects:

CompoundViability (%)IC50 (µM)
Compound 178–86%N/A
Compound 664%N/A
Compound 761%N/A
Compound 845%N/A

Notably, compounds with specific substitutions on the phenyl ring enhanced anticancer activity. For example, the incorporation of a 4-dimethylamino phenyl group significantly increased cytotoxicity compared to other substitutions .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant pathogens. The following table summarizes the antimicrobial efficacy against various strains:

PathogenActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Acinetobacter baumanniiLow

The compound's effectiveness against Staphylococcus aureus, particularly strains resistant to common antibiotics, highlights its potential as a lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that its interaction with specific cellular pathways involved in apoptosis and cell cycle regulation plays a crucial role. Studies have indicated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action mechanism .

Case Study 1: Anticancer Efficacy

In a study conducted on A549 cells, several derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with hydrazone modifications exhibited enhanced activity compared to their parent compounds. This suggests that structural modifications can significantly influence biological outcomes .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of these compounds against resistant strains of Staphylococcus aureus. The study revealed that specific substitutions on the pyrimidine ring increased potency against resistant strains, providing a foundation for further drug development aimed at combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving pyrimidine precursors and pyrrolidine derivatives. A representative method involves refluxing 2-methylthio-pyrimidine intermediates with excess pyrrolidine in ethanol or DMF for 12–24 hours, followed by acidification (dilute HCl) to precipitate the product . Purification typically employs recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the structure of this compound confirmed after synthesis?

  • Methodological Answer : Structural characterization requires multi-spectral analysis:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and amino (N-H, ~3300–3500 cm⁻¹) groups.
  • ¹H-NMR : Identifies pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and dihydropyrimidine NH (δ 10–12 ppm, broad singlet).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. What analytical methods are used to assess purity and residual solvents?

  • Methodological Answer : Purity is determined via HPLC with a C18 column, using a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Residual solvents (e.g., DMF, ethanol) are quantified via GC-MS with headspace sampling, calibrated against USP/EP limits .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine core be addressed?

  • Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is controlled by steric and electronic factors. For example, the 5-carbaldehyde group directs substitutions to the 4-position due to its electron-withdrawing effect. Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions with substituent-blocking groups (e.g., trimethylsilyl) .

Q. What strategies enable post-synthetic modification of the carbaldehyde group for derivative synthesis?

  • Methodological Answer : The aldehyde moiety undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., with hydrazines to form hydrazones). For example, reacting with benzaldehyde derivatives in glacial acetic acid yields Schiff base derivatives, which are characterized by a bathochromic shift in UV-Vis spectra (λmax ~300–350 nm) .

Q. How should researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Systematic protocols include:

  • Solubility studies : Use standardized solvents (e.g., USP-grade DMSO) and control humidity.
  • Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.
  • Reactivity validation : Repeat experiments under inert atmospheres (N₂/Ar) to exclude oxidative side reactions .

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